1-哌啶甲酸,5-羟基-3,3-二甲基-,1,1-二甲基乙酯,(5R)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

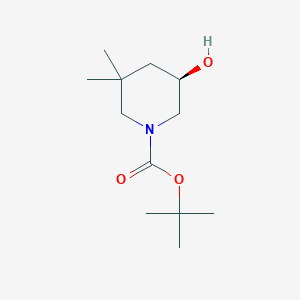

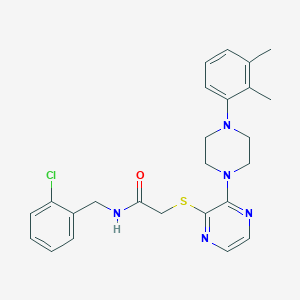

“1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)-” is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes . The CAS number of this compound is 2091004-97-4 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are hydroxy (-OH), carboxylic acid (-COOH), and dimethyl (-CH3) groups . The molecular weight of this compound is 229.32 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.32 . The density is approximately 1.0±0.1 g/cm3 . The boiling point is around 306.3±35.0 °C at 760 mmHg .科学研究应用

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs. The piperidine cycle appears in more than twenty classes of pharmaceuticals and alkaloids. Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Synthetic Methods and Substrate Diversity

Fast and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored various approaches, including cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The use of esters of 3-oxocarboxylic acid instead of aldehydes has led to products containing multiple stereocenters. For instance, the resulting piperidinol can undergo dehydration to form 1,4,5,6-tetrahydropyridine .

a. Neurological Disorders: Piperidines exhibit potential in treating neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Researchers explore their effects on neurotransmitter systems and neuroprotective properties.

b. Anticancer Agents: Certain piperidine derivatives demonstrate anticancer activity by inhibiting specific enzymes or signaling pathways. These compounds are investigated for their potential as chemotherapeutic agents.

c. Anti-Inflammatory Properties: Piperidines may modulate inflammatory responses by targeting cytokines, enzymes, or receptors involved in inflammation. Their anti-inflammatory effects are relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

d. Analgesics and Anesthetics: Some piperidine-based compounds act as analgesics or local anesthetics. Researchers study their interactions with ion channels and receptors to improve pain management.

f. Antiviral and Antibacterial Agents: Piperidine derivatives exhibit antiviral and antibacterial activities. Researchers explore their potential against viral infections (e.g., HIV) and bacterial pathogens.

g. GABAergic Modulation: Piperidines interact with gamma-aminobutyric acid (GABA) receptors, making them relevant in anxiety and sleep disorders. Their GABAergic effects are under scrutiny.

Conclusion

属性

IUPAC Name |

tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSNKPDUUDKOO-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CN(C1)C(=O)OC(C)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446044.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

![N-[2-[1-(Furan-2-yl)ethyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2446048.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2446054.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)

![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide](/img/structure/B2446064.png)